2-Fluoro-3-methylpyridine-4-boronic acid

Protodeboronation Stability Suzuki-Miyaura coupling

Generic pyridyl boronic acids fail to deliver the unique electronic and steric environment required for Suzuki coupling on 2-fluoro-3-methylpyridine scaffolds. 2-Fluoro-3-methylpyridine-4-boronic acid (CAS 1451391-34-6) supplies the precise 2-F,3-Me substitution pattern needed. • Ortho-F modulates boronic acid acidity (pKa ≈ -0.96) and C-B bond stability. • 3-Me group provides steric constraint absent in unsubstituted comparators. • 95% purity; ships globally with full quality documentation.

Molecular Formula C6H7BFNO2
Molecular Weight 154.94 g/mol
CAS No. 1451391-34-6
Cat. No. B1403563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-methylpyridine-4-boronic acid
CAS1451391-34-6
Molecular FormulaC6H7BFNO2
Molecular Weight154.94 g/mol
Structural Identifiers
SMILESB(C1=C(C(=NC=C1)F)C)(O)O
InChIInChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3,10-11H,1H3
InChIKeyIEDPJNGZUBIPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-methylpyridine-4-boronic Acid – Overview


2-Fluoro-3-methylpyridine-4-boronic acid (CAS 1451391-34-6) is a heteroaryl boronic acid building block consisting of a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 3-position, and a boronic acid moiety at the 4-position . With a molecular weight of 154.93 g/mol (C₆H₇BFNO₂), this compound belongs to the class of ortho-fluorinated pyridyl boronic acids, which are distinguished by the unique electronic and steric environment created by the juxtaposition of the electron-withdrawing fluorine adjacent to the pyridine nitrogen and the electron-donating methyl group [1]. The compound serves primarily as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of carbon-carbon bonds in pharmaceutical and agrochemical research programs [2].

Workflow Suzuki-Miyaura cross-coupling
Substitution pattern 2-F, 3-Me, 4-B(OH)₂ on pyridine
Research context Medicinal & agrochemical SAR programs

2-Fluoro-3-methylpyridine-4-boronic Acid vs Generic Pyridine Boronic Acids


Generic pyridine boronic acids lack the specific substitution pattern that defines the unique reactivity and stability profile of 2-fluoro-3-methylpyridine-4-boronic acid. The ortho-fluorine substituent adjacent to the pyridine nitrogen creates a distinct electronic environment that modulates both the acidity of the boronic acid moiety and the stability of the carbon-boron bond under coupling conditions [1]. Critically, ortho-fluorinated aryl boronic acids are well-documented to exhibit heightened susceptibility to protodeboronation side reactions compared to non-fluorinated or meta-/para-fluorinated analogs, necessitating condition-specific optimization that generic pyridine boronic acids do not require [2]. Furthermore, the methyl group at the 3-position introduces steric constraints that influence the conformational preferences of intermediates formed during the transmetallation step of palladium-catalyzed cross-couplings, a factor absent in unsubstituted or monosubstituted comparators . These compound-specific properties directly impact coupling yields, reaction condition selection, and the reproducibility of synthetic sequences, rendering simple substitution with a generic pyridyl boronic acid an unreliable procurement strategy.

Protodeboronation Ortho-fluorine increases protodeboronation susceptibility; generic pyridine boronic acids may not require the same condition optimization.
Steric constraint 3‑methyl group restricts conformational freedom during transmetallation; unsubstituted analogs present a different steric environment.
Catalyst context 4‑pyridyl position supports standard Pd catalysts; 2‑pyridyl analogs may require specialized ligand systems.

2-Fluoro-3-methylpyridine-4-boronic Acid – Differentiation Evidence


Ortho-Fluorine-Induced Protodeboronation Risk

Fluorinated aryl boronic acid derivatives containing an ortho-fluorine substituent exhibit accelerated protodeboronation rates under basic aqueous conditions compared to meta- or para-fluorinated analogs. For ortho-fluorinated aryl boronates, protodeboronation can proceed with yields up to 98% under catalytic Cu-MOF conditions [1]. In contrast, meta- and para-fluorinated aryl boronic acids show substantially reduced susceptibility to this decomposition pathway [2]. While specific kinetic data for 2-fluoro-3-methylpyridine-4-boronic acid are not reported in isolation, the compound's structural classification as an ortho-fluorinated pyridyl boronic acid places it squarely within this high-susceptibility category, distinguishing it from non-ortho-fluorinated pyridine boronic acid alternatives [3].

Protodeboronation risk
Class-level inference
Up to 98% protodeboronation for ortho‑F aryl boronates vs substantially lower for meta/para analogs (Cu‑MOF conditions).
Selection of reaction conditions and storage planning should account for heightened decomposition risk.
2‑F‑3‑Me‑pyridine‑4‑boronic acid is classified within the ortho‑fluorinated, high‑susceptibility group.
Protodeboronation Stability Suzuki-Miyaura coupling

Lower pKa from Ortho-Fluorine Substitution

The predicted acid dissociation constant (pKa) of 2-fluoro-3-methylpyridine-4-boronic acid is -0.96 ± 0.20, based on computational modeling of the boronic acid moiety . This value is substantially lower (more acidic) than that of unsubstituted pyridine-4-boronic acid, for which typical pKa values range from approximately 4.0 to 8.0 depending on measurement conditions . The enhanced acidity is attributed to the electron-withdrawing effect of the ortho-fluorine substituent combined with the adjacent pyridine nitrogen, which together stabilize the boronate anion .

Predicted pKa
Data to verify
pKa = −0.96 ± 0.20 (predicted) for target compound; unsubstituted pyridine‑4‑boronic acid pKa ≈ 4–8.
Lower pKa may alter pH‑dependent speciation and base selection during coupling.
Computational prediction; empirical confirmation not reported.
pKa prediction Electronic effects Transmetallation

Steric Hindrance from 3-Methyl Group

The presence of a methyl group at the 3-position in 2-fluoro-3-methylpyridine-4-boronic acid introduces a specific steric constraint not present in 2-fluoropyridine-4-boronic acid (CAS 401815-98-3) . This methyl group occupies the position ortho to the boronic acid moiety, creating a 1,2,3-trisubstituted pyridine scaffold that restricts rotational freedom around the C4-B bond relative to the unsubstituted 2-fluoropyridine-4-boronic acid . In structurally related 3-substituted pyridine boronic acids, this steric constraint has been demonstrated to influence the conformational preference of palladium intermediates during transmetallation, potentially altering coupling rates and yields compared to 3-unsubstituted analogs .

Steric constraint
Class-level inference
3‑methyl group restricts rotational freedom at C4−B bond relative to 3‑unsubstituted 2‑fluoropyridine‑4‑boronic acid.
Coupling yields may vary depending on steric tolerance of the aryl halide partner.
No direct rotational barrier measurement available.
Steric hindrance Conformational analysis Cross-coupling efficiency

4-Pyridyl vs 2-Pyridyl Boronic Acids in Suzuki Coupling

2-Pyridyl boronic acid derivatives, including 2-fluoro-3-methylpyridine-4-boronic acid, present distinct challenges and opportunities in Suzuki-Miyaura cross-coupling reactions compared to 3-pyridyl or 4-pyridyl boronic acids. The proximity of the pyridine nitrogen to the boronic acid moiety in 2-pyridyl systems can coordinate to palladium catalysts, potentially inhibiting transmetallation, whereas 4-pyridyl boronic acids (such as the target compound) position the nitrogen distal to the reactive center, allowing for more conventional coupling behavior [1]. Phosphite- and phosphine oxide-based catalyst systems have been specifically developed to achieve high activity with 2-pyridyl boron derivatives [2], whereas 4-pyridyl boronic acids typically perform well under standard Suzuki conditions without requiring specialized catalyst systems .

Catalyst requirement
Class-level inference
4‑pyridyl boronic acids couple efficiently with standard Pd catalysts; 2‑pyridyl systems require specialized phosphite/phosphine oxide ligands.
Standard Suzuki conditions are applicable, reducing catalyst cost and procurement complexity.
Based on 2‑pyridyl vs 4‑pyridyl comparative studies.
Suzuki-Miyaura coupling 2-Pyridyl nucleophiles Reaction efficiency

Commercial Purity Specifications

Commercial suppliers of 2-fluoro-3-methylpyridine-4-boronic acid (CAS 1451391-34-6) consistently report purity specifications in the range of 95% to 98%. BoronPharm specifies a minimum purity of 98% , BoronCore specifies 97% , and AKSci specifies 95% minimum purity . In comparison, the simpler analog 2-fluoropyridine-4-boronic acid (CAS 401815-98-3) is commercially available at 98% purity from major suppliers . The narrower purity range and lower maximum specification (98% vs. 98-99%+ for simpler analogs) reflect the synthetic and purification challenges inherent to ortho-fluorinated, methyl-substituted pyridyl boronic acids, consistent with the class-level stability concerns documented for ortho-fluorinated aryl boronates [1].

Commercial purity
Cross-study comparable
Target compound: 95%–98% (multiple vendors); simpler analog 2‑fluoropyridine‑4‑boronic acid available at 98%–99%+.
Procurement planning may require in‑house purification or analytical verification for sensitive applications.
Purity ceiling reflects synthesis and purification challenges of ortho‑F, methyl‑substituted pyridyl boronic acids.
Purity specification Commercial availability Quality control

2-Fluoro-3-methylpyridine-4-boronic Acid – Application Scenarios


Late-Stage Functionalization of Drug Candidates

The target compound is ideally suited for medicinal chemistry programs that require the installation of diverse aryl, heteroaryl, or vinyl substituents at the 4-position of a 2-fluoro-3-methylpyridine scaffold via Suzuki-Miyaura coupling. The evidence establishing 4-pyridyl boronic acids as compatible with standard palladium catalysts [1], combined with the unique steric environment created by the 3-methyl group , makes this compound the preferred choice over 2-pyridyl boronic acid alternatives that necessitate specialized catalyst systems and over 3-unsubstituted analogs that lack the methyl group's steric and electronic influence on downstream molecular properties .

Agrochemical Synthesis Targeting Photosystem II

2-Fluoro-3-methylpyridine derivatives have demonstrated utility as herbicidal agents that target photosystem II (PSII) electron transport [1]. The boronic acid functionality at the 4-position enables efficient Suzuki-Miyaura coupling to introduce aromatic substituents that modulate binding affinity and selectivity at the PSII target. Procurement of 2-fluoro-3-methylpyridine-4-boronic acid for this application is supported by the compound's favorable 4-pyridyl boronic acid coupling characteristics and the class-level evidence of fluorinated pyridine derivatives in agrochemical programs .

SAR Exploration of 4-Substituted 2-Fluoropyridines

For SAR campaigns requiring systematic variation of substituents at the 4-position of a 2-fluoro-3-methylpyridine core, 2-fluoro-3-methylpyridine-4-boronic acid provides a direct, modular coupling handle. The compound's predicted enhanced acidity (pKa ≈ -0.96) relative to unsubstituted pyridine boronic acids [1] informs base selection and reaction condition optimization, while the documented commercial availability with 95-98% purity specifications ensures reliable procurement for multi-parallel synthesis workflows. The methyl group at the 3-position provides an additional vector for molecular property tuning that is absent in 2-fluoropyridine-4-boronic acid .

Controlled Protodeboronation in Suzuki Coupling

The class-level evidence that ortho-fluorinated aryl boronic acids exhibit accelerated protodeboronation [1] makes 2-fluoro-3-methylpyridine-4-boronic acid a strategically valuable compound for research programs investigating controlled protodeboronation as a synthetic tool or for programs developing new catalyst systems to mitigate this decomposition pathway. Unlike non-ortho-fluorinated pyridine boronic acids that are relatively stable to protodeboronation, this compound's documented class-level instability positions it as a relevant model substrate for methodology development in fluorinated heteroaryl coupling chemistry .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
4‑Pyridyl boronic acid coupling with standard Pd catalysts
Coupling yield and protodeboronation suppression
Agrochemical photosystem II targeting
Efficient Suzuki‑Miyaura modular coupling at 4‑position
Binding affinity and selectivity optimization
Multi‑parallel SAR libraries
Commercial availability at 95–98% purity; predictable pKa profile
Reaction condition screening and steric tolerance assessment
Protodeboronation methodology research
Documented ortho‑F‑induced instability (class‑level)
Controlled decomposition studies and new catalyst development

Technical Documentation Hub

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